molecular formula C12H11BrO4S B14903659 8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one

8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one

Cat. No.: B14903659
M. Wt: 331.18 g/mol
InChI Key: BIFOKLCDSLMXKV-UHFFFAOYSA-N
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Description

8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, ethylsulfonyl, and methyl groups in its structure makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by sulfonylation using ethylsulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethylsulfonyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one is unique due to the combination of bromine, ethylsulfonyl, and methyl groups in its structure. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C12H11BrO4S

Molecular Weight

331.18 g/mol

IUPAC Name

8-bromo-2-ethylsulfonyl-6-methylchromen-4-one

InChI

InChI=1S/C12H11BrO4S/c1-3-18(15,16)11-6-10(14)8-4-7(2)5-9(13)12(8)17-11/h4-6H,3H2,1-2H3

InChI Key

BIFOKLCDSLMXKV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br

Origin of Product

United States

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